molecular formula C19H13NO5 B183218 8-Oxocoptisine CAS No. 19716-61-1

8-Oxocoptisine

Cat. No. B183218
CAS RN: 19716-61-1
M. Wt: 335.3 g/mol
InChI Key: UCAFJBSQKXVPDX-UHFFFAOYSA-N
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Description

8-Oxocoptisine is a natural protoberberine alkaloid found in Corydalis ternata, Corydalis yanhusuo, and other organisms . It has been reported to have anti-cancer activity .


Synthesis Analysis

8-Oxocoptisine can be synthesized from readily available and inexpensive berberine hydrochlorate . A new synthetic method of 8-oxocoptisine starting from natural quaternary coptisine has been reported . This method involves treating quaternary coptisine with potassium ferricyanide in aqueous solution of 5 N sodium hydroxide .


Molecular Structure Analysis

The molecular formula of 8-Oxocoptisine is C19H13NO5 . The structure of the compound was confirmed by melting point, 1 H NMR, IR, MS and elemental analysis .


Physical And Chemical Properties Analysis

The molecular weight of 8-Oxocoptisine is 335.3 g/mol . Other physical and chemical properties such as solubility and stability are not well-documented in the literature.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

8-Oxocoptisine and its derivatives have shown potent reversing effects against human cancer cells characterizing multidrug resistance (MDR) . This makes it a potential candidate for use in cancer treatment, specifically in reversing P-gp-mediated MDR against MCF-7/AMD cells .

Methods of Application

The derivatives of 8-Oxocoptisine were evaluated for their growth inhibition and effects on reversing P-gp-mediated MDR against MCF-7/AMD cells .

Results or Outcomes

The derivative 12, 13-dinitro-8-oxocoptisine significantly increased the sensitivity of adriamycin (ADM) against MCF-7/ADM cells by 213-fold at 10μM .

2. Anti-Colitis Effect

Specific Scientific Field

This application is in the field of Pharmacology and Gastroenterology .

Summary of the Application

8-Oxocoptisine, a novel gut microbiota metabolite of Coptisine, has shown superior anti-colitis effects .

Methods of Application

The protective effect and underlying mechanism of 8-Oxocoptisine against colitis were studied using dextran sulfate sodium (DSS) to induce colitis in mice .

Results or Outcomes

8-Oxocoptisine dramatically ameliorated disease activity index (DAI), the shortening of colon length and colonic histopathological deteriorations . It also suppressed the mRNA expression and release of inflammatory mediators and elevated the transcriptional and translational levels of anti-inflammatory cytokine .

3. Pharmacokinetics in Herbal Medicine

Specific Scientific Field

This application is in the field of Pharmacokinetics and Herbal Medicine .

Summary of the Application

8-Oxocoptisine is a metabolite of Coptisine, a bioactive isoquinoline alkaloid derived from Rhizoma coptidis . The pharmacokinetics of 8-Oxocoptisine and other alkaloids were studied after oral administration of natural and wine-processed Rhizoma coptidis aqueous extracts .

Methods of Application

The pharmacokinetic parameters of ten alkaloids, including 8-Oxocoptisine, were compared after oral administration of natural and wine-processed Rhizoma coptidis aqueous extracts .

Results or Outcomes

The maximum concentration (Cmax) of Coptisine and 8-Oxocoptisine was enhanced, as well as the area under the curve (AUC0–t) of Coptisine, Palmatine, and 8-Oxocoptisine, all of which were greatly increased after wine-processing .

Safety And Hazards

Safety data for 8-Oxocoptisine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAFJBSQKXVPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317158
Record name 8-Oxocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxocoptisine

CAS RN

19716-61-1
Record name 8-Oxocoptisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19716-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxocoptisine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
G Ai, Z Huang, J Cheng, J Xie, H Zeng, Y Liu… - Frontiers in …, 2021 - frontiersin.org
… In the present study, COP was firstly found to be transformed into 8-oxocoptisine (OCOP), an oxidized protoberberine alkaloid with more active lactam ring, by oxidation reaction. It has …
Number of citations: 6 www.frontiersin.org
ZH Zhang, LQ Wu, AJ Deng, JQ Yu, ZH Li… - Journal of Asian …, 2014 - Taylor & Francis
… 8-Oxocoptisine (2) was evaluated for its selective activation effect on xbp1 in vitro with a … No positive control was used in this paper because 8-oxocoptisine (2) was the first reported …
Number of citations: 13 www.tandfonline.com
J Bo Wu, F Lei, X Juan Cui, Y He, L Hai… - Medicinal …, 2012 - ingentaconnect.com
… 8-oxocoptisine to hit new P-gp inhibitors with improved activity. Considered the availability of 8-oxocoptisine… So a shortcut to prepare 8-oxocoptisine as lead compound was designed by …
Number of citations: 6 www.ingentaconnect.com
XJ Cui, YY Lu, M Zhao, S Qian, Y Wu - Chinese Chemical Letters, 2010 - Elsevier
… Considering that berberine hydrochloride 2, an inexpensive and commercial product, possessed similar structure skeleton to 8-oxocoptisine 1, we assumed that 2 could be …
Number of citations: 5 www.sciencedirect.com
XC Qian, L Zhang, Y Tao, P Huang, JS Li… - … of Pharmaceutical and …, 2015 - Elsevier
… Pharmacokinetic comparative study showed that C max of coptisine and 8-oxocoptisine and AUC 0 − t of coptisine, palmatine and 8-oxocoptisine were increased significantly (p < 0.05) …
Number of citations: 58 www.sciencedirect.com
P Qian, XW Yang - Fitoterapia, 2014 - Elsevier
… and 13-carboxaldehyde-8-oxocoptisine (4), and a new isoindoline alkaloid, named as coptichinamide (5), together with two known alkaloids, wuchuyuamide I (6) and 8-oxocoptisine (7) …
Number of citations: 23 www.sciencedirect.com
ME Popova, V Šimanek, L Dolejš, B Smysl… - Planta …, 1982 - thieme-connect.com
… The alkaloids adlumidiceine, dihydrofumariline, 8oxocoptisine, sanguinarine, and oxysanguinarine were isolated from this plant for the first time. The aerial parts of F. kralikii (dry plant) …
Number of citations: 37 www.thieme-connect.com
YD Min, MC Yang, KH Lee, KR Kim, SU Choi… - Archives of Pharmacal …, 2006 - Springer
Six protoberberine alkaloids were isolated from the chloroform layer of the rhizome ofCoptis japonica Makino (Ranunculaceae). The structures of the isolated compounds were …
Number of citations: 82 link.springer.com
V Preininger, RS Thakur, F Šantav - Journal of Pharmaceutical Sciences, 1976 - Elsevier
… which was identified as 8-oxocoptisine [A, (log c): 228 (4.58), 257 (sh) (4.04), 272 (sh) (3.91), 290 (3.80), 317 (sh) (4.01), 341 (sh) (4.25), 349 (4.28). 377 (4.13), and 398 (sh) (4.01) nm]. …
Number of citations: 39 www.sciencedirect.com
J Dostál, S Man, P Sečkářová, D Hulová… - Journal of Molecular …, 2004 - Elsevier
… In the case of coptisine, 8-hydroxydihydrocoptisine (2b) and 8-oxocoptisine (5b) were present in solution immediately after alkalization of coptisine chloride (1b) in DMSO-d 6 . The …
Number of citations: 47 www.sciencedirect.com

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